molecular formula C16H4N8O17 B14483146 3,4-Dinitro-2,5-bis(2,4,6-trinitrophenyl)furan CAS No. 65418-98-6

3,4-Dinitro-2,5-bis(2,4,6-trinitrophenyl)furan

Cat. No.: B14483146
CAS No.: 65418-98-6
M. Wt: 580.2 g/mol
InChI Key: XEWWDZVSMXLSSJ-UHFFFAOYSA-N
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Description

3,4-Dinitro-2,5-bis(2,4,6-trinitrophenyl)furan is a highly energetic compound known for its explosive properties It is characterized by the presence of multiple nitro groups attached to a furan ring, making it a potent material in the field of energetic materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dinitro-2,5-bis(2,4,6-trinitrophenyl)furan typically involves the nitration of a furan derivative. The process begins with the preparation of the furan ring, followed by the introduction of nitro groups through nitration reactions. Common reagents used in these reactions include nitric acid and sulfuric acid, which act as nitrating agents. The reaction conditions often require controlled temperatures and the use of solvents to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is carried out in large reactors with precise control over temperature, pressure, and reaction time. Safety measures are crucial due to the highly explosive nature of the compound. The final product is purified through crystallization or other separation techniques to obtain a high-purity material suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3,4-Dinitro-2,5-bis(2,4,6-trinitrophenyl)furan undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The nitro groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, reduction reactions may yield amines, while oxidation reactions can produce various oxidation states of the compound.

Scientific Research Applications

3,4-Dinitro-2,5-bis(2,4,6-trinitrophenyl)furan has several scientific research applications, including:

    Chemistry: Used as a model compound to study the reactivity of nitro groups and the stability of energetic materials.

    Biology: Investigated for its potential effects on biological systems, although its high toxicity limits its use in biological research.

    Medicine: Limited applications due to its toxicity, but studied for its potential use in targeted drug delivery systems.

    Industry: Primarily used in the production of explosives and propellants due to its high energy content.

Mechanism of Action

The mechanism of action of 3,4-Dinitro-2,5-bis(2,4,6-trinitrophenyl)furan involves the rapid release of energy upon decomposition. The nitro groups undergo a series of redox reactions, leading to the formation of nitrogen gas, carbon dioxide, and other gaseous products. This rapid gas evolution results in an explosive effect. The molecular targets and pathways involved in these reactions are primarily related to the nitro groups and their interactions with other reactive species.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trinitrotoluene (TNT): Another well-known explosive with similar nitro groups.

    Hexanitrohexaazaisowurtzitane (CL-20): A highly energetic compound with a different structural framework but similar explosive properties.

    Pentaerythritol tetranitrate (PETN): A nitrate ester with high explosive potential.

Uniqueness

3,4-Dinitro-2,5-bis(2,4,6-trinitrophenyl)furan is unique due to its specific arrangement of nitro groups on a furan ring, which imparts distinct reactivity and stability characteristics. Its high energy content and explosive properties make it a valuable compound in the field of energetic materials.

Properties

CAS No.

65418-98-6

Molecular Formula

C16H4N8O17

Molecular Weight

580.2 g/mol

IUPAC Name

3,4-dinitro-2,5-bis(2,4,6-trinitrophenyl)furan

InChI

InChI=1S/C16H4N8O17/c25-17(26)5-1-7(19(29)30)11(8(2-5)20(31)32)15-13(23(37)38)14(24(39)40)16(41-15)12-9(21(33)34)3-6(18(27)28)4-10(12)22(35)36/h1-4H

InChI Key

XEWWDZVSMXLSSJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C2=C(C(=C(O2)C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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